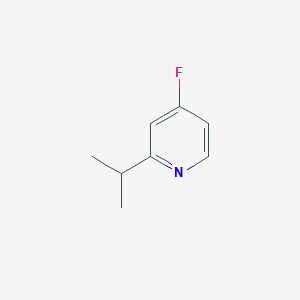

4-Fluoro-2-isopropylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10FN |

|---|---|

Molecular Weight |

139.17 g/mol |

IUPAC Name |

4-fluoro-2-propan-2-ylpyridine |

InChI |

InChI=1S/C8H10FN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |

InChI Key |

QBEXIJZORRMWOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 2 Isopropylpyridine and Analogues

Direct Fluorination Strategies

Direct fluorination methods involve the conversion of a C-H bond to a C-F bond, offering an atom-economical approach to fluorinated heterocycles. These strategies bypass the need for pre-functionalized substrates, which are often required in classical synthetic routes.

C-H Bond Fluorination Approaches in Pyridine (B92270) Synthesis

Direct C-H fluorination of pyridines represents a significant advancement in synthetic chemistry, allowing for the late-stage introduction of fluorine into complex molecules. A notable method employs silver(II) fluoride (B91410) (AgF₂), which facilitates the site-selective fluorination of pyridines and diazines. nih.govresearchgate.net This reaction proceeds at ambient temperature with remarkable selectivity for the C-H bond adjacent to the nitrogen atom (the C2-position). nih.govresearchgate.net The mechanism is believed to be inspired by the classic Chichibabin amination reaction. nih.govresearchgate.net This approach is highly tolerant of various functional groups, and the resulting 2-fluoropyridines can serve as versatile electrophiles for subsequent nucleophilic aromatic substitution (S_NAr) reactions. orgsyn.org

While highly selective for the C2 position, other strategies have been developed to target different C-H bonds. For instance, visible-light-induced, metal-free C-H fluorination has emerged as a powerful tool. chinesechemsoc.orgchinesechemsoc.org This method often utilizes N-fluorobenzenesulfonimide (NFSI) in conjunction with a silane (B1218182) under blue light irradiation, generating fluorine and nitrogen radicals that participate in the fluorination process. chinesechemsoc.orgchinesechemsoc.org These mild conditions enhance the functional group tolerance and provide an alternative to metal-catalyzed processes. chinesechemsoc.org

A patented process describes the direct fluorination of alkyl-substituted pyridines using diluted fluorine gas. For example, passing a 10% fluorine in nitrogen gas mixture through a solution of 4-isopropylpyridine (B108708) in a fluorinated solvent at -25°C unexpectedly yields the corresponding 2-fluoro-4-isopropylpyridine, demonstrating that fluorination occurs on the ring rather than the alkyl substituent. google.com

Table 1: C-H Bond Fluorination Approaches for Pyridine Derivatives

| Reagent/System | Target Position | Key Features | Reference(s) |

| Silver(II) Fluoride (AgF₂) | C2 | Ambient temperature, high C2-selectivity, broad scope. | nih.govresearchgate.net |

| NFSI / Silane / Visible Light | C2 | Metal-free, mild conditions, radical mechanism. | chinesechemsoc.orgchinesechemsoc.org |

| Diluted Fluorine (F₂) Gas | C2 | Direct use of elemental fluorine, low temperature. | google.com |

Electrophilic Fluorination Protocols for Pyridine Derivatives

Electrophilic fluorination is a widely used strategy for synthesizing fluorinated pyridines. This approach utilizes reagents with an electropositive fluorine atom, such as N-fluoro-N'-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor.

Selectfluor is a versatile and user-friendly electrophilic fluorinating agent. nih.govnih.govresearchgate.net It has been successfully employed for the fluorination of various pyridine derivatives, including activated systems like 2-aminopyridines and pyridin-2(1H)-ones. acs.org The regioselectivity of fluorination with Selectfluor is highly dependent on the substitution pattern of the pyridine ring. For example, fluorination of 2-aminopyridines often occurs at the C3 or C5 position, guided by the directing effect of the amino group. acs.org The reaction can be performed under mild, often aqueous, conditions. acs.org

Another common N-F reagent is N-fluorobenzenesulfonimide (NFSI). acs.orgnih.gov It is known for its ability to regioselectively monofluorinate N-protected pyridone derivatives. acs.org The fluorination typically occurs at the position opposite the carbonyl group. acs.org While powerful, the reactivity of NFSI is generally considered less potent than Selectfluor, sometimes requiring harsher conditions for the fluorination of less activated aromatic systems. nih.gov The development of N-fluoropyridinium salts, generated by direct fluorination of pyridine with F₂ in the presence of counteranions like triflate, provided stable and highly reactive electrophilic fluorinating agents. nih.gov

Table 2: Electrophilic Fluorination of Pyridine Scaffolds

| Reagent | Substrate Type | Typical Conditions | Outcome | Reference(s) |

| Selectfluor | 1,2-Dihydropyridines | Acetonitrile, 0 °C | Formation of 3-fluoro-3,6-dihydropyridines, which eliminate HF to form fluoropyridines. | nih.govnih.govresearchgate.net |

| Selectfluor | 2-Aminopyridines | CHCl₃/H₂O, 15 °C | Regioselective fluorination, often at C3 or C5. | acs.org |

| NFSI | N-Protected Pyridones | - | Regioselective monofluorination opposite the carbonyl group. | acs.org |

| N-Fluoropyridinium Salts | Various Nucleophiles | Varies | Powerful electrophilic fluorination. | nih.gov |

Halogen Exchange and Nucleophilic Aromatic Substitution (S_NAr) Routes

Nucleophilic aromatic substitution (S_NAr) is a classical and highly effective method for introducing fluorine into a pyridine ring. This can be achieved either by displacing other halogens or, more commonly, by utilizing highly activated precursors like polyfluorinated or nitrated pyridines.

Strategies Involving Pentafluoropyridine (B1199360) Precursors

Pentafluoropyridine is an exceptionally reactive substrate for S_NAr reactions due to the strong electron-withdrawing nature of the five fluorine atoms and the ring nitrogen. rsc.org Nucleophilic attack occurs preferentially at the C4 (para) position, a phenomenon rationalized by the greater stability of the Meisenheimer intermediate formed. psu.edursc.org

The synthesis of 4-substituted tetrafluoropyridines is therefore a common strategy. researchgate.net This approach can be applied to the synthesis of 4-fluoro-2-isopropylpyridine by reacting pentafluoropyridine with an isopropyl nucleophile, such as an isopropyl Grignard reagent (e.g., isopropylmagnesium chloride) or isopropyllithium. The nucleophile would displace the fluorine atom at the C4 position. Subsequently, a second nucleophilic substitution at the C2 position with a hydride source or through a reductive defluorination process would be required to remove the C2-fluorine, or a more complex strategy involving sequential substitutions would be needed. Research has detailed the reactions of pentafluoropyridine with various nucleophiles, establishing the general principle of para-selectivity. psu.edudntb.gov.ua While displacement at the C2 position can occur, it is generally less favored unless the C4 position is blocked or specific reaction conditions are employed. psu.edu

Table 3: S_NAr Reactions on Pentafluoropyridine (PFP)

| Nucleophile | Position of Substitution | Product Type | Key Observation | Reference(s) |

| Hydroxybenzaldehydes | C4 | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Mildly basic conditions lead to exclusive C4 substitution. | rsc.org |

| Sodium Oximates | C2 and C4 | O-tetrafluoropyridyl oximes | A mixture of 2- and 4-substituted products is formed under heterogeneous conditions. | psu.edu |

| Peptide Side Chains (Cys, Tyr, Lys) | C4 | Arylated Peptides | PFP is a highly reactive electrophile for peptide modification. | rsc.org |

Synthesis via Fluorodenitration and Pyridine N-Oxide Intermediates

Fluorodenitration, the substitution of a nitro group with fluoride, is an effective alternative to the traditional Balz-Schiemann reaction. acs.org This method is particularly useful for synthesizing 2- and 4-fluoropyridines. nih.govsigmaaldrich.com The reaction is typically mediated by a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) and proceeds under mild conditions. acs.orgnih.gov For the synthesis of a this compound analogue, a precursor such as 2-isopropyl-4-nitropyridine would be required. The reaction proceeds efficiently for pyridines with nitro groups at the 2- or 4-positions, as these positions are activated toward nucleophilic attack. acs.org For 3-nitropyridines, additional electron-withdrawing groups are often necessary for the reaction to be efficient. acs.orgacs.org

Pyridine N-oxides are valuable intermediates for the synthesis of fluoropyridines, as the N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, for substitution reactions. researchgate.net A general route involves the conversion of a pyridine N-oxide into a 2-pyridyltrialkylammonium salt under mild, metal-free conditions. acs.orgnih.gov These stable, isolable salts then serve as excellent precursors for nucleophilic fluorination with sources like TBAF to yield 2-fluoropyridines. researchgate.netacs.orgnih.gov Another strategy involves the direct fluorination of a pyridine N-oxide intermediate. For example, direct halogen exchange on 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to the corresponding fluorinated aminopyridine. rsc.orgnih.gov This highlights the potential of N-oxides to facilitate fluorination even at the challenging meta position. rsc.orgnih.gov

Metal-Catalyzed and Organometallic Synthetic Pathways

Transition metal catalysis offers powerful and often highly regioselective methods for constructing C-F bonds or assembling the entire fluorinated pyridine ring. These pathways include cross-coupling reactions and directed C-H functionalization.

Rhodium(III)-catalyzed C-H functionalization has been developed for the synthesis of multisubstituted 3-fluoropyridines. acs.org This approach involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes, which proceeds via a C-H activation and annulation sequence to build the pyridine ring with a fluorine atom specifically at the 3-position. acs.org

Palladium-catalyzed reactions are also prominent in the synthesis of fluoroarenes. nih.gov Directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, has been used for fluorination. For instance, substrates containing a directing group like a picolinamide (B142947) or quinoline (B57606) can undergo β-C-H fluorination in the presence of a palladium catalyst and an electrophilic fluorine source like NFSI or Selectfluor. ucl.ac.uk Furthermore, cooperative palladium/copper catalytic systems have been employed for the cross-coupling of (poly)fluoroarenes. nih.gov

Copper-catalyzed reactions have also emerged for the synthesis of fluoropyridines. One method involves a [4+2] cycloaddition of in-situ generated dienes from trifluoromethyl ketimines with dienophiles, followed by an aromatization step involving C-F bond cleavage to afford 3-fluoropyridines. researchgate.net Another copper-catalyzed [3+3] cycloaddition has been reported for synthesizing highly functionalized 4-fluoropyridines. snnu.edu.cn These organometallic strategies provide access to complex fluorinated pyridine structures that may be difficult to obtain through classical methods. snnu.edu.cn

Table 4: Overview of Metal-Catalyzed Routes to Fluoropyridines

| Metal Catalyst | Reaction Type | Precursors | Product | Reference(s) |

| Rhodium(III) | C-H Functionalization / Annulation | α-fluoro-α,β-unsaturated oximes, alkynes | Multisubstituted 3-Fluoropyridines | acs.org |

| Palladium(II) | Directed C-H Functionalization | Arenes with directing groups, NFSI/Selectfluor | β-Fluorinated products | ucl.ac.uk |

| Copper(I) | Annulation-Aromatization | Benzyl trifluoromethyl ketimines, acryloyl-oxazolidinones | Multisubstituted 3-Fluoropyridines | researchgate.net |

Transition Metal-Mediated Fluorination and Functionalization of Pyridines

Transition metal catalysis has become an indispensable tool for the functionalization of pyridine rings, enabling reactions that are often challenging to achieve through traditional methods. These catalysts facilitate the direct introduction of substituents with high regioselectivity. nih.govrsc.org

Recent advancements have focused on the late-stage fluorination of pyridines. One notable strategy involves the C–H fluorination of pyridines and diazines at the position alpha to the nitrogen atom using silver(II) fluoride (AgF₂). nih.gov This method allows for the direct installation of a fluorine atom, which can subsequently be displaced by various nucleophiles to introduce a range of functional groups. nih.gov While this method is powerful for 2-fluorination, achieving 4-fluorination often requires different strategies.

For the synthesis of 4-fluoropyridines, methods such as the Balz-Schiemann reaction, involving the diazotization of 4-aminopyridine (B3432731) in the presence of a fluoride source, have been traditionally employed. nii.ac.jp However, this method can suffer from harsh conditions and the use of toxic reagents. nii.ac.jp More contemporary approaches include electrochemical fluorination and the use of alternative fluorinating agents. researchgate.net

Rhodium(III)-catalyzed C–H functionalization has emerged as a versatile method for the synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.org Although this method primarily yields 3-fluoro isomers, it highlights the potential of transition metals to facilitate complex pyridine ring constructions with fluorine incorporation. acs.org

The following table summarizes selected transition metal-mediated reactions for pyridine functionalization:

| Catalyst System | Substrate | Product | Key Features |

| AgF₂ | Pyridines/Diazines | 2-Fluoroheteroarenes | Late-stage C-H fluorination. nih.gov |

| [Cp*RhCl₂]₂/CsOPiv | α-Fluoro-α,β-unsaturated oximes and alkynes | 3-Fluoropyridines | High regioselectivity for 3-fluoro isomers. acs.org |

| Ni(cod)₂/Ligand/AliBu₃ | Pyridines and Alkynes | C3(5)-Alkenylated Pyridines | High C3(5) selectivity. nih.gov |

| Pd(OAc)₂/MPAA Ligand | Diaryl-2-pyridylmethanes and Alkyl Boronic Acids | Chiral Alkylated Pyridines | Asymmetric desymmetrization. |

Table 1: Examples of Transition Metal-Mediated Pyridine Functionalization Reactions.

Organometallic Approaches in Fluoropyridine Assembly

Organometallic reagents play a crucial role in the construction and functionalization of the fluoropyridine scaffold. These methods often provide high efficiency and control over the regioselectivity of the substitution. researchgate.net

A novel and efficient pathway to synthesize highly functionalized 4-fluoropyridines involves a cooperative copper- and base-catalyzed [3+3] cycloaddition of active methylene (B1212753) isocyanides with difluorocyclopropenes. This method allows for the de novo synthesis of the 4-fluoropyridine (B1266222) core with a wide range of substituents.

Another strategy utilizes the reaction of organometallic reagents with pre-functionalized pyridines. For instance, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org This approach could be adapted for the synthesis of 2-isopropylpyridine (B1293918), a potential precursor for this compound.

Furthermore, the development of frustrated Lewis pairs (FLPs) has opened new avenues for pyridine functionalization. The metalation of 2-isopropylpyridine can be achieved by treatment with BF₃·OEt₂ followed by a magnesium-based reagent, leading to exclusive functionalization at the 2-position of the pyridine ring. d-nb.info This intermediate can then be reacted with an electrophilic fluorine source to potentially yield this compound.

The table below highlights key organometallic approaches for fluoropyridine synthesis:

| Reagent/Catalyst | Starting Material(s) | Product | Key Features |

| Cu/Base | Active methylene isocyanides and difluorocyclopropenes | Highly functionalized 4-fluoropyridines | De novo synthesis of the 4-fluoropyridine ring. |

| Grignard Reagents/Ac₂O | Pyridine N-oxides | 2-Substituted Pyridines | Introduction of alkyl groups at the 2-position. organic-chemistry.org |

| BF₃·OEt₂/TMP₂Mg·2LiCl | 2-Isopropylpyridine | 2-Metallo-2-isopropylpyridine | Regioselective metalation for further functionalization. d-nb.info |

Table 2: Organometallic Strategies for Fluoropyridine Synthesis.

Isopropyl Group Introduction and Modification Strategies

The introduction of an isopropyl group onto the pyridine ring can be achieved through various synthetic routes, including direct alkylation or the transformation of existing side chains.

Alkylation and Regioselective Functionalization on Pyridine Scaffolds

The direct alkylation of pyridine rings is a powerful method for introducing alkyl groups. Regioselectivity, however, can be a significant challenge. Recent advancements have focused on achieving high selectivity for either the C2 or C4 position. A transition-metal-free, regiodivergent direct alkylation of pyridines using 1,1-diborylalkanes as the alkylating agent has been reported. acs.org The regioselectivity is controlled by the choice of alkyllithium activator, with methyllithium (B1224462) favoring C4-alkylation and sec-butyllithium (B1581126) promoting C2-alkylation. acs.org

For the specific introduction of an isopropyl group at the C2 position, several methods are available. One approach involves the reaction of pyridine N-oxides with in situ generated titanacyclopropanes, which accomplishes a regioselective C2-H alkylation. organic-chemistry.org Another strategy is the enantioselective alkylation of 2-alkylpyridines using chiral lithium amides as noncovalent stereodirecting auxiliaries, which allows for the asymmetric introduction of alkyl groups. nih.gov

The table below summarizes selected methods for the regioselective alkylation of pyridines:

| Method | Reagent/Catalyst | Position of Alkylation | Key Features |

| Direct Alkylation | 1,1-Diborylalkanes/Alkyllithium | C2 or C4 | Regiodivergent control based on activator. acs.org |

| C-H Alkylation | Titanacyclopropanes | C2 | Regioselective introduction of complex alkyl groups. organic-chemistry.org |

| Asymmetric Alkylation | Chiral Lithium Amides | Cα of 2-alkyl group | Enantioselective functionalization. nih.gov |

Table 3: Regioselective Alkylation Strategies for Pyridine Scaffolds.

Transformations of Side Chain Precursors

An alternative to direct alkylation is the transformation of a pre-existing side chain into an isopropyl group. This can be a valuable strategy when direct isopropylation is challenging or leads to poor selectivity.

One common approach involves the use of a carbonyl group as a precursor. For example, a 2-acetylpyridine (B122185) can be reacted with a methyl Grignard reagent to form a tertiary alcohol, which can then be deoxygenated to yield the isopropyl group. Another route involves the Wittig reaction on a 2-formylpyridine to introduce a propenyl group, which can then be hydrogenated to the isopropyl group.

The synthesis of 2-isopropylpyridine itself can be achieved through various methods, including the reaction of 2-picoline with a methylating agent followed by further transformations. A documented synthesis involves the reaction of 2-(6-methylpyridin-2-yl)propane-1,3-diol, which can be derived from 2,6-lutidine. ucy.ac.cy

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency.

Solvent-Free and Mechanochemical Methodologies in Fluoropyridine Synthesis

Solvent-free and mechanochemical methods offer significant advantages by minimizing waste, reducing reaction times, and often providing access to different reactivity compared to solution-based synthesis. beilstein-journals.org

Mechanochemical synthesis, which involves reactions conducted by milling or grinding neat reagents, has been successfully applied to the synthesis of fluorinated heterocycles. beilstein-journals.org For instance, a one-pot, two-step mechanochemical synthesis of fluorinated pyrazolones has been developed, demonstrating the potential of this technique for creating complex fluorinated molecules in a sustainable manner. beilstein-journals.org The mechanochemical synthesis of aryl fluorides using ball milling and a piezoelectric material as a redox catalyst represents another innovative approach. dtu.dk

Solvent-free reactions are also gaining prominence. The fluorination of 2-chloropyridine (B119429) with alkali metal fluorides can be performed under solvent-free conditions, although careful control of the reaction temperature is crucial to avoid degradation. researchgate.net Additionally, the synthesis of fluorinated imines, which can be precursors to other functionalized heterocycles, has been achieved through a solvent-free mechanochemical method involving manual grinding of the substrates. mdpi.com

The following table highlights some green chemistry approaches relevant to fluoropyridine synthesis:

| Method | Reaction Type | Key Features |

| Mechanochemical Synthesis | Heterocycle formation and fluorination | Solvent-free, reduced reaction times, potential for different reactivity. beilstein-journals.org |

| Mechanochemical Fluorination | Aryl fluoride synthesis | Use of piezoelectric catalyst, solvent-free. dtu.dk |

| Solvent-Free Fluorination | Nucleophilic substitution | Avoids use of hazardous solvents. researchgate.net |

| Microwave-Assisted Synthesis | Pyridine synthesis | Shorter reaction times, improved yields. acs.org |

Table 4: Green Chemistry Approaches in Fluorinated Pyridine Synthesis.

Development of Catalytic Systems for Environmentally Benign Processes

The synthesis of functionalized pyridines, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, avoidance of hazardous reagents, and maximization of atom economy. rsc.org Transition-metal catalysis has become a cornerstone in achieving these goals, offering powerful alternatives to traditional, multi-step synthetic routes that often involve harsh conditions and stoichiometric amounts of toxic reagents. rsc.orgbeilstein-journals.org The development of catalytic C–H functionalization, in particular, represents a significant advance, allowing for the direct introduction of functional groups onto the pyridine ring without the need for pre-functionalization, thereby streamlining synthetic pathways and minimizing byproduct formation. rsc.orgnih.gov

Modern research focuses on creating catalytic systems that are not only efficient and selective but also utilize more abundant, less toxic metals and operate under milder conditions. beilstein-journals.org Key strategies include the use of palladium, rhodium, and copper catalysts to mediate C-H activation, arylation, and fluorination reactions. rsc.orgbeilstein-journals.orgacs.org The use of pyridine N-oxides as substrates has also emerged as a valuable technique, altering the electronic properties of the pyridine ring to facilitate selective C-H activation at the ortho position. researchgate.net These catalytic approaches stand in contrast to classical methods like diazotization, providing safer and often higher-yielding processes for producing fluorinated pyridine intermediates. rsc.orggoogle.com

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a prominent tool for the C-H functionalization of pyridine and its derivatives due to its high efficiency and functional group tolerance. rsc.org Directing-group strategies are often employed to control the regioselectivity of these transformations. For instance, the N-oxide moiety of pyridine N-oxides can direct palladium catalysts to activate the C-H bond at the ortho position with high selectivity. researchgate.net This has been successfully applied in both alkenylation and direct arylation reactions. researchgate.net These methods are highly chemo- and regioselective and proceed under relatively mild conditions, making them an eco-friendly approach to complex pyridine derivatives. rsc.org

Detailed findings from various palladium-catalyzed systems are presented below, showcasing their versatility in forming new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Catalyst System | Coupling Partner/Reagent | Key Findings & Selectivity | Reference |

|---|---|---|---|---|

| Ortho-Arylation | Pd(OAc)₂ / Ag₂CO₃ | Unactivated Arenes | Direct cross-coupling of pyridine N-oxides with arenes; affords ortho-arylated products with high site-selectivity. | researchgate.net |

| Ortho-Alkenylation | Pd(OAc)₂ | Alkenes | Proceeds with excellent regio-, stereo-, and chemoselectivity on pyridine N-oxide substrates. | researchgate.net |

| Ortho-Cyanation | Pd(OAc)₂ / Cu(OAc)₂ / CuBr₂ | K₃[Fe(CN)]₆ | Chelation-assisted C-H activation on 2-phenylpyridine (B120327) yielded the desired nitrile product in 81% yield. | rsc.org |

| C(sp³)–H Fluorination | Pd(II) / PIP Auxiliary | N-Fluorobenzenesulfonimide (NFSI) | Fluorination of β-methylene C(sp³)–H bonds of α-amino acid derivatives with excellent diastereoselectivity. | beilstein-journals.org |

Rhodium-Catalyzed Synthesis of Fluoropyridines

Rhodium catalysts have proven effective for constructing fluorinated pyridine rings. acs.orgijpsonline.com A notable environmentally benign method involves the Rh(III)-catalyzed C–H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with alkynes. acs.orgijpsonline.com This one-step synthesis produces multisubstituted 3-fluoropyridines and is advantageous because the reactions can be conveniently set up in the air on a benchtop. acs.org The method demonstrates high regioselectivity, particularly when using terminal alkynes, providing an efficient route to single isomers of the fluoropyridine products. acs.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ / Metal Acetate Salt | α-Fluoro-α,β-unsaturated oximes and alkynes (internal or terminal) | Multisubstituted 3-Fluoropyridines | One-step synthesis; reaction proceeds on the benchtop; high regioselectivity with terminal alkynes. | acs.orgijpsonline.com |

Catalytic Systems Utilizing Other Metals

Beyond palladium and rhodium, other transition metals like copper and silver are being developed for greener fluorination processes. These metals are more abundant and less expensive, aligning well with the goals of sustainable chemistry. beilstein-journals.org Silver(I) fluoride (AgF) or silver(II) fluoride (AgF₂) has been used for the direct C-H monofluorination of pyridines and other N-heterocycles, exhibiting excellent regioselectivity for the C-H bonds adjacent to the nitrogen atom. rsc.org Copper-catalyzed systems offer a practical method for the nucleophilic fluorination of arylpotassium trifluoroborates using potassium fluoride (KF) as the fluorine source. beilstein-journals.org

| Metal Catalyst | Fluorine Source | Substrate | Key Findings & Selectivity | Reference |

|---|---|---|---|---|

| Silver (AgF₂) | AgF₂ | Pyridines, Quinolines, Pyrazines | Exclusive site-selectivity for C-H bonds adjacent to the ring nitrogen under mild conditions. | rsc.org |

| Copper (Cu(OTf)₂) | Potassium Fluoride (KF) | Arylpotassium Trifluoroborates | Simple and practical process for nucleophilic fluorination; proceeds at 60 °C. | beilstein-journals.org |

| Copper (CuI) | Silver Fluoride (AgF) | Benzoic Acid Derivatives | Selective mono- or difluorination in high yields; pyridine can be used as an additive to prevent substrate decomposition. | beilstein-journals.org |

Chemical Reactivity and Derivatization Pathways

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The presence of a fluorine atom at the 4-position significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the nitrogen atom and the fluorine substituent renders the positions ortho and para to the nitrogen (C2, C4, and C6) electrophilic. wikipedia.org

Reactivity with Oxygen, Nitrogen, and Carbon Nucleophiles

4-Fluoro-2-isopropylpyridine is expected to react with a variety of nucleophiles. The fluorine atom at the C-4 position is a good leaving group in SNAr reactions. Generally, the reactivity of 2-halopyridines with oxygen nucleophiles follows the order F > Cl > Br > I, highlighting the enhanced reactivity of fluorinated pyridines. sci-hub.se In contrast, reactions with sulfur nucleophiles often show the reverse trend (I > Br > Cl > F), suggesting that the rate-determining step can change depending on the nucleophile. sci-hub.se

Oxygen Nucleophiles : Reactions with alkoxides and phenoxides would lead to the formation of the corresponding 4-alkoxy- or 4-aryloxy-2-isopropylpyridines. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than that of 2-chloropyridine (B119429). nih.gov

Nitrogen Nucleophiles : Amines and other nitrogen-based nucleophiles can displace the fluoride (B91410) to yield 4-amino-2-isopropylpyridine derivatives. The reaction of 2-fluoropyridine with deprotonated dialkylamines can occur readily at room temperature. bath.ac.uk

Carbon Nucleophiles : Carbanions, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can also participate in SNAr reactions, leading to the formation of new carbon-carbon bonds at the 4-position.

The table below summarizes the expected reactivity of this compound with various nucleophiles based on general principles of SNAr reactions on halopyridines.

| Nucleophile Class | Example Nucleophile | Expected Product |

| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-2-isopropylpyridine |

| Nitrogen | Ammonia (NH₃) | 4-Amino-2-isopropylpyridine |

| Carbon | Phenylacetonitrile anion | 4-(Cyanophenylmethyl)-2-isopropylpyridine |

| Sulfur | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-2-isopropylpyridine |

Regioselectivity and Site-Selective Functionalization

The regioselectivity of nucleophilic attack on substituted pyridines is a critical aspect of their chemistry. For this compound, the primary site of nucleophilic attack is the C-4 position, due to the activation by the fluorine atom and its role as a leaving group. nih.govresearchgate.net The nitrogen atom in the pyridine ring activates the C-2 and C-4 positions towards nucleophilic attack. wikipedia.org

The presence of the isopropyl group at the C-2 position can sterically hinder attack at this position, further favoring substitution at C-4. vulcanchem.com However, under certain conditions, particularly with strong and sterically demanding reagents, reactions at other positions might be possible, although less favored. In dihalopyridines, selectivity can often be controlled by the choice of nucleophile and reaction conditions. researchgate.netrsc.org For instance, in 2,4-dichloropyridine, nucleophilic substitution preferentially occurs at the C-4 position. justia.com This inherent selectivity is crucial for the synthesis of specifically functionalized pyridine derivatives.

Reactions Involving the Isopropyl Side Chain

The isopropyl group attached to the pyridine ring can also undergo various chemical transformations.

Oxidative Transformations of Alkyl Groups on Pyridines

Alkyl groups on pyridine rings can be oxidized to various functional groups, including alcohols, ketones, and carboxylic acids. google.com The oxidation of the benzylic position of 2-alkylpyridines can be achieved using various oxidizing agents. For example, a ligand-free copper(I)-catalyzed benzylic acyloxylation of 2-alkylpyridines using oxygen as a green oxidant has been reported to form N-heterocyclic esters. acs.org Another approach involves the dearomatization of 4-alkylpyridines to form alkylidene dihydropyridines, which can then be oxidized to acylpyridines upon exposure to air. yorku.ca While these methods are general for alkylpyridines, their direct applicability to the isopropyl group of this compound would depend on the specific reaction conditions and potential competing reactions at the fluorinated ring. The N-oxidation of the pyridine nitrogen itself is also a common transformation, which can be achieved using reagents like peracids or hydrogen peroxide. wikipedia.orgresearchgate.netresearchgate.net This N-oxidation can alter the reactivity of the ring, promoting substitution at the 2- and 4-positions. wikipedia.org

Reductive Modifications of the Pyridine Ring and Side Chain

The pyridine ring of fluorinated pyridines can be reduced to the corresponding piperidine. Heterogeneous hydrogenation using catalysts like palladium on carbon is a common method. nih.govnih.gov For fluoropyridines, acidic conditions are often necessary to achieve hydrogenation while minimizing hydrodefluorination. nih.govacs.org For example, the combination of Pd(OH)₂ on carbon with aqueous HCl in methanol (B129727) has proven effective for the hydrogenation of fluorinated pyridines to yield fluorinated piperidines. nih.govacs.org The isopropyl group is generally stable under these conditions. The reduction of the pyridine ring would yield cis-4-fluoro-2-isopropylpiperidine as the major product. nih.govnih.gov

Cycloaddition and Rearrangement Reactions in Fluorinated Pyridine Systems

Fluorinated pyridines can participate in cycloaddition and rearrangement reactions, offering pathways to more complex heterocyclic structures.

Polysubstituted 1,2-dihydropyridines, which can be derived from pyridines, are known to undergo [4+2] cycloaddition reactions with various dienophiles. nih.gov Fluorinated pyridines themselves can be synthesized via [2+2+2] cycloaddition reactions of fluorinated diynes with nitriles, catalyzed by cobalt complexes. bohrium.com Another method involves a copper-catalyzed [4+2] cycloaddition for the synthesis of highly substituted 3-fluoropyridines. researchgate.net While these are methods to form fluorinated pyridines, they highlight the utility of cycloaddition chemistry in this area. Fluorinated pyrazolo[1,5-a]pyridines can be constructed through a base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. rsc.orgrsc.org

Rearrangement reactions are also known for pyridine systems. For example, a Yamada-Curtius rearrangement has been used in the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine. nih.gov Photochemical conditions can also induce rearrangements. A di-π-ethane rearrangement of pyridines, facilitated by energy-transfer catalysis under visible light, allows for the construction of three-membered ring structures. chinesechemsoc.org Isotopic labeling experiments have shown that under electron impact in a mass spectrometer, the molecular ion of pyridine can undergo complete randomization of its carbon and hydrogen atoms before fragmentation. rsc.org

Metalation and Electrophilic Reactivity Studies of Fluorinated Pyridines

The reactivity of fluorinated pyridines is significantly influenced by the presence of the electronegative nitrogen atom and fluorine substituents. These groups decrease the electron density of the aromatic ring, making the compound less susceptible to electrophilic aromatic substitution compared to benzene (B151609) derivatives. worktribe.com The reactivity of pyridine is often compared to that of nitrobenzene (B124822) due to its electron-deficient nature. worktribe.com Consequently, direct electrophilic attack on the pyridine ring, such as Friedel-Crafts alkylation or acylation, is generally difficult and often results in addition to the basic nitrogen atom. worktribe.com

Metalation, however, provides a powerful route for the functionalization of the pyridine ring. Studies on related isopropylpyridines demonstrate effective and regioselective C-H bond activation. A two-step metalation procedure has been developed for the selective functionalization of alkylpyridines, which is relevant to this compound. d-nb.info This method involves the pre-complexation of the pyridine with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), followed by metalation with a strong base like TMP₂Mg·2LiCl (a magnesium-lithium chloride complex of 2,2,6,6-tetramethylpiperidide). d-nb.info This approach prevents the metalation of the acidic protons on the isopropyl side chain.

For instance, 2-isopropylpyridine (B1293918) undergoes selective metalation at the C-6 position, while 4-isopropylpyridine (B108708) is metalated exclusively at the C-2 position. d-nb.info These reactions proceed without affecting the isopropyl group, allowing for subsequent functionalization. d-nb.info The magnesiated intermediates can then be trapped with various electrophiles. For example, iodolysis of the magnesiated 2-isopropylpyridine yields 2-iodo-6-isopropylpyridine, and the magnesiated 4-isopropylpyridine can undergo a Negishi cross-coupling reaction after transmetalation with ZnCl₂. d-nb.info

This established regioselectivity in isopropylpyridines provides a strong basis for predicting the metalation behavior of this compound. The combined directing effects of the 2-isopropyl group and the electronic influence of the 4-fluoro substituent would likely favor metalation at the C-6 position.

| Substrate | Reagents | Intermediate | Electrophile/Reaction | Product | Yield |

|---|---|---|---|---|---|

| 2-Isopropylpyridine | 1) BF₃·OEt₂ 2) TMP₂Mg·2LiCl | 6-Magnesiated-2-isopropylpyridine | Iodolysis (I₂) | 2-Iodo-6-isopropylpyridine | 70% |

| 4-Isopropylpyridine | 1) BF₃·OEt₂ 2) TMP₂Mg·2LiCl | 2-Magnesiated-4-isopropylpyridine | 1) ZnCl₂ 2) 1-Iodo-4-methoxybenzene, Pd(dba)₂/P(2-furyl)₃ | 2-(4-Methoxyphenyl)-4-isopropylpyridine | 81% |

| 4-Isopropylpyridine | 1) BF₃·OEt₂ 2) TMP₂Mg·2LiCl | 2-Magnesiated-4-isopropylpyridine | Iodolysis (I₂) | 2-Iodo-4-isopropylpyridine | 72% |

Functionalization of Polyfluorinated Pyridine Derivatives

The functionalization of polyfluorinated pyridine derivatives is dominated by nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile. researchgate.netnih.gov The carbon-fluorine bond in such systems is highly reactive towards nucleophiles, a property enhanced by the electron-withdrawing nature of the pyridine ring nitrogen. researchgate.net This high reactivity makes polyfluorinated pyridines valuable building blocks for synthesizing complex molecules, including macrocycles and bipyridyl systems. worktribe.comresearchgate.net

A relevant example is the functionalization of perfluoro-4-isopropylpyridine. In one study, this compound was used to synthesize a highly halogenated 2,2'-bipyridyl derivative. worktribe.comumich.edu The process involved the initial bromination of perfluoro-4-isopropylpyridine to yield the 2,6-dibromo derivative. worktribe.com Subsequent treatment with n-butyllithium at low temperature generated a lithio-intermediate via halogen-lithium exchange. This organometallic species was then trapped by another molecule of perfluoro-4-isopropylpyridine, which is highly susceptible to nucleophilic attack, to form the desired bipyridyl product in a moderate yield. worktribe.com

| Starting Material | Reagents | Intermediate | Reactant | Product | Yield |

|---|---|---|---|---|---|

| Perfluoro-4-isopropylpyridine | HBr, AlBr₃ | 2,6-Dibromo-3,5-difluoro-4-(heptafluoroisopropyl)pyridine | 1) n-BuLi 2) Perfluoro-4-isopropylpyridine | 2-[3,5-Difluoro-4-(heptafluoroisopropyl)pyridin-2-yl]-3,5,6-trifluoro-4-(heptafluoroisopropyl)pyridine | Moderate |

Furthermore, 4-substituted tetrafluoropyridines serve as versatile precursors for macrocycle synthesis. researchgate.netdoi.org For instance, 4-alkoxy-tetrafluoropyridines can be reacted with various bifunctional nucleophiles, such as N,N'-dimethylethylenediamine, to create bridged intermediates that can be subsequently cyclized into 14- and 16-membered macrocyclic ring systems. doi.org In these reactions, the fluorine atoms at the 2- and 6-positions are displaced by the nucleophile. doi.org This demonstrates the utility of the SNAr reaction in building complex supramolecular structures from polyfluorinated pyridine units. researchgate.net For this compound, the fluorine at the 4-position would be the most likely site for nucleophilic aromatic substitution, providing a direct pathway for introducing a wide variety of functional groups.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Analysis

¹⁹F NMR for Fluorine-Containing Pyridines

Fluorine-19 NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent tool for identifying fluorine-containing compounds. alfa-chemistry.comucsb.edu The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, contributing to its high receptivity in NMR experiments. alfa-chemistry.com The chemical shift of the fluorine atom in 4-Fluoro-2-isopropylpyridine is influenced by the electronic environment within the pyridine (B92270) ring and the presence of the isopropyl substituent.

The position of the fluorine atom on the aromatic ring significantly affects its chemical shift. Generally, fluorine atoms attached to aromatic rings have chemical shifts in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The electronic effects of the nitrogen atom in the pyridine ring and the electron-donating isopropyl group at the 2-position will cause specific shifts. Predicting the precise chemical shift can be complex, but computational methods, often using density functional theory (DFT), can provide reliable predictions. nih.gov Scaling factors are often applied to these calculations to correct for systematic errors and improve accuracy. nih.gov

The ¹⁹F NMR spectrum is also characterized by spin-spin coupling constants with neighboring protons (JFH). These couplings provide valuable information about the connectivity of the molecule. For a 4-fluoropyridine (B1266222) derivative, one would expect to observe coupling between the fluorine atom and the protons at the 3 and 5 positions of the pyridine ring.

Table 1: Predicted NMR Data for this compound This table presents predicted values based on typical ranges for similar fluorinated aromatic compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) |

|---|---|---|---|

| ¹⁹F | -110 to -130 (vs. CFCl₃) | Multiplet | ³J(F,H3/H5), ⁴J(F,H6) |

| ¹H (H3) | 6.8 - 7.2 | Doublet of doublets | ³J(H3,H5), ³J(H3,F) |

| ¹H (H5) | 6.9 - 7.3 | Doublet of doublets | ³J(H5,H3), ³J(H5,F) |

| ¹H (H6) | 8.0 - 8.4 | Doublet | ⁴J(H6,F) |

| ¹H (CH) | 3.0 - 3.5 | Septet | ³J(CH,CH₃) |

| ¹H (CH₃) | 1.2 - 1.5 | Doublet | ³J(CH₃,CH) |

Multidimensional NMR Techniques in Fluoropyridine Research

While 1D NMR provides fundamental data, multidimensional NMR techniques are essential for unambiguously assigning signals and elucidating complex structures. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

¹H-¹H COSY: This experiment would reveal the coupling network between the protons on the pyridine ring and the isopropyl group, helping to confirm their relative positions.

¹H-¹³C HSQC: This technique correlates proton signals with the carbon atoms to which they are directly attached. It would allow for the definitive assignment of the ¹³C signals for each protonated carbon in this compound.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique can provide information about through-space proximity between fluorine and hydrogen atoms, which is useful for confirming stereochemistry and conformation.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. youtube.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule's structure. youtube.comyoutube.com

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve characteristic losses. A common fragmentation pathway for alkyl-substituted aromatic rings is the loss of the alkyl group or parts of it.

Expected Fragmentation Pathways:

Loss of a methyl group: A significant peak might be observed at M-15, corresponding to the loss of a CH₃ radical from the isopropyl group, forming a stable secondary carbocation.

Loss of the isopropyl group: A peak at M-43 could occur, representing the cleavage of the entire isopropyl group.

Pyridine ring fragmentation: The pyridine ring itself can undergo fragmentation, although this often leads to more complex patterns. Cleavage of the ring might involve the loss of HCN or other small neutral molecules.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which in turn enables the calculation of the precise elemental formula, confirming the presence of carbon, hydrogen, fluorine, and nitrogen in their correct proportions. nih.gov

Vibrational Spectroscopy (IR, Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. njit.edu These techniques are particularly useful for identifying functional groups and characterizing chemical bonds. The vibrational spectra of pyridine and its derivatives have been extensively studied. cdnsciencepub.comcdnsciencepub.comnih.gov

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the pyridine ring, the C-F bond, and the isopropyl group.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. Ring stretching modes typically appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will appear just below 3000 cm⁻¹.

C-F Vibration: The C-F stretching vibration is typically a strong band in the IR spectrum, usually found in the 1200-1300 cm⁻¹ region for fluoroaromatic compounds.

Isopropyl Group Vibrations: Characteristic bending vibrations for the isopropyl group (e.g., symmetric and asymmetric bends) would be expected in the 1350-1470 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on data for substituted pyridines and fluorinated aromatic compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| Isopropyl C-H Bend | 1350 - 1470 | IR, Raman |

| Aromatic C-F Stretch | 1200 - 1300 | IR (Strong) |

| Ring Breathing/Deformation | 700 - 1100 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination and Conformation Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions. researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photochemical Processes

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. libretexts.org These techniques provide information about the electronic structure, conjugated systems, and potential photochemical reactivity.

Pyridine and its derivatives typically exhibit two main absorption bands in the UV region: a strong π→π* transition at shorter wavelengths (around 200-270 nm) and a weaker n→π* transition at longer wavelengths (around 270-300 nm). researchgate.net The positions and intensities of these bands are sensitive to substitution on the pyridine ring.

For this compound, both the fluorine and isopropyl substituents would be expected to cause shifts in these absorption bands compared to unsubstituted pyridine. The electron-donating isopropyl group and the electronegative but potentially π-donating fluorine atom would modulate the energies of the molecular orbitals involved in the electronic transitions.

Fluorescence in pyridine derivatives is often weak. researchgate.net Many simple pyridines are non-fluorescent or weakly fluorescent due to efficient intersystem crossing from the excited singlet state to the triplet state. However, substitution can alter the photophysical properties. Studies on 2- and 3-fluoropyridine (B146971) have shown that they exhibit weak fluorescence, with quantum yields decreasing as excitation energy increases. researchgate.net The fluorescence properties of this compound would depend on the relative rates of radiative decay (fluorescence) and non-radiative decay pathways from its lowest excited singlet state.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model various molecular properties with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. mdpi.com DFT studies on similar fluorinated aromatic compounds show that the introduction of a fluorine atom significantly influences the electronic properties of the pyridine (B92270) ring, affecting its reactivity and interaction with other molecules. researchgate.net The calculated descriptors for 4-Fluoro-2-isopropylpyridine would provide a quantitative measure of its stability and propensity to act as an electron donor or acceptor in chemical reactions.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronic Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Indicates electron escaping tendency |

| Electronegativity | χ | -µ | Measures the power to attract electrons |

| Global Softness | S | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

| Global Electrophilicity Index | ω | µ2 / (2η) | Measures the propensity to accept electrons |

Ab Initio Methods for Excited State Dynamics of Pyridine Systems

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying the excited states of molecules. stanford.edu For pyridine systems, these methods are used to understand their photophysical and photochemical behavior, such as fluorescence and internal conversion processes. nih.gov Techniques like multi-reference perturbation theory (MRPT) are necessary for accurately calculating the low-lying singlet excited states of aromatic molecules and their derivatives. rsc.org

Studies on pyridine clusters have shown that intermolecular interactions can cause shifts in core-to-valence excitation energies. stanford.edu For instance, the C 1s → π* transition experiences a red shift, while the N 1s → π* transition is blue-shifted. stanford.edu These calculations are computationally intensive but provide a detailed picture of the dynamics following electronic excitation, including potential energy surfaces and conical intersections, which are critical for predicting the fate of an excited molecule. nih.govacs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer insights into the macroscopic properties of substances based on their molecular structure and interactions, including conformational preferences and spectroscopic characteristics.

Conformation Analysis and Rotational Barriers of Fluorinated Pyridines

The conformational preferences of fluorinated cyclic compounds are governed by a complex interplay of steric repulsion, electrostatic interactions (like charge-dipole), and hyperconjugation. nih.govresearchgate.net For this compound, a key conformational feature is the rotation of the isopropyl group around the C-C bond connecting it to the pyridine ring.

Computational methods can be used to calculate the energy profile of this rotation, identifying the most stable conformers (energy minima) and the rotational barriers (energy maxima) between them. youtube.com The presence of the fluorine atom at the para position influences the electronic distribution in the ring, which in turn affects the rotational barrier of the isopropyl group. Understanding these conformational dynamics is essential as they can impact the molecule's reactivity and its ability to interact with biological targets. The stabilization of specific conformers can be attributed to factors such as dipole minimization and favorable hyperconjugative interactions. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret and verify experimental data. For this compound, DFT calculations can accurately predict vibrational frequencies corresponding to IR and Raman spectra. researchgate.net These theoretical spectra aid in the assignment of experimental bands to specific molecular vibrations, such as C-F stretching or pyridine ring modes. researchgate.netresearchgate.net

Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net Comparing the calculated chemical shifts with experimental values provides a robust method for structural confirmation. The accuracy of these predictions depends on the chosen level of theory and basis set. researchgate.net

Table 2: Predicted Spectroscopic Data for a Fluoropyridine Derivative

| Spectroscopic Technique | Parameter | Typical Calculated Range | Assignment |

|---|---|---|---|

| FT-IR | Vibrational Frequency | 1150 - 1250 cm-1 | C-F Stretching |

| FT-IR | Vibrational Frequency | 1400 - 1600 cm-1 | Pyridine Ring Stretching |

| 13C NMR | Chemical Shift | 155 - 170 ppm (d, JCF) | Carbon atom bonded to Fluorine (C4) |

| 19F NMR | Chemical Shift | -110 to -130 ppm | Fluorine on Pyridine Ring |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Delocalization

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For this compound, the energy and spatial distribution of the HOMO and LUMO can be determined using quantum chemical calculations. The HOMO is expected to be distributed primarily over the π-system of the pyridine ring, while the LUMO will also be a π* orbital. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that relates to the molecule's kinetic stability and electronic excitation energy. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. The analysis of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. wuxibiology.com Electron delocalization within the pyridine ring is also visualized through these orbitals, showing the extent of the π-conjugated system. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Typical Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.5 to -7.5 | Nucleophilic / Electron Donating |

| LUMO | -0.5 to -1.5 | Electrophilic / Electron Accepting |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 | Indicator of Chemical Stability and Reactivity |

Applications As Synthetic Intermediates and Building Blocks

Precursors for Complex Heterocyclic Systems

The reactivity of the carbon-fluorine bond in fluorinated pyridines, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), provides a robust platform for the construction of intricate heterocyclic systems. 4-Fluoro-2-isopropylpyridine serves as a key starting material for the synthesis of both macrocyclic structures and advanced polymeric materials.

Macrocyclic Architectures and Supramolecular Assemblies

The synthesis of macrocyclic compounds containing heteroaromatic subunits is a significant area of research due to their diverse applications in sensing, catalysis, and molecular recognition. The use of highly fluorinated pyridine (B92270) derivatives as building blocks for such systems is a promising strategy. While direct examples employing this compound are not extensively documented in publicly available literature, the principles of using related polyfluorinated pyridines, such as perfluoro-4-isopropylpyridine, demonstrate the potential of this approach. These syntheses typically involve a two-step process where the fluorinated pyridine acts as a cornerstone for constructing large, ring-based molecular structures. mdpi.comnih.govresearchgate.net The resulting macrocyclic systems, which bear pyridine subunits, have been shown to form supramolecular assemblies capable of complexing both cations and, in some cases, anions. mdpi.comnih.govresearchgate.net

The introduction of fluorine into these macrocycles can also influence their self-assembly into well-ordered supramolecular architectures. nih.govfu-berlin.denih.govresearchgate.net The unique properties of fluorine can lead to more stable and robust lattices, and in some instances, can even alter the self-assembly motif to create unexpected and novel supramolecular structures. nih.gov

Polymeric and Material Science Scaffolds with Fluorinated Pyridine Units

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.comnih.govresearchgate.netnih.govresearchgate.net The incorporation of fluorinated pyridine units, such as those derived from this compound, into polymer backbones can impart these desirable characteristics. The reactivity of perfluoropyridine (PFPy) towards nucleophilic aromatic substitution (SNAr) makes it a valuable monomer for the synthesis of fluorinated networks and polymers. mdpi.comnih.govresearchgate.net This reactivity allows for the creation of polymers with enhanced hydrophobicity, chemical and oxidative resistance, and improved thermal stability. mdpi.com

The resulting fluoropolymers and fluorinated network materials have found applications in a variety of high-performance areas, including aerospace, automotive industries, advanced coatings, and medical devices. mdpi.com For instance, fluorinated pyridinium (B92312) block copolymers have been synthesized and shown to exhibit enhanced antibacterial activity. nih.gov

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

| Fluorinated Networks | Perfluoropyridine (PFPy) and multifunctional nucleophiles | High thermal stability, chemical resistance | Aerospace components, advanced coatings |

| Fluorinated Pyridinium Block Copolymers | Polystyrene, Poly(4-vinylpyridine), fluorinated alkyl bromides | Enhanced antibacterial activity | Medical device coatings, antimicrobial surfaces |

| Poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) | 2,2,2-Trifluoroethyl methacrylate, 4-vinyl pyridine | Amphiphilic, controlled molecular weight | Dispersants for graphene, advanced materials |

Role in the Synthesis of Agrochemical and Pharmaceutical Precursors

The introduction of fluorine into bioactive molecules is a widely employed strategy in the agrochemical and pharmaceutical industries to enhance efficacy, metabolic stability, and bioavailability. mdpi.comresearchgate.net Fluorinated pyridine derivatives are crucial intermediates in the synthesis of numerous active ingredients. agropages.cominnospk.com

The biological activity of pyridine-containing compounds is often significantly enhanced by the addition of fluorine. agropages.com Methylpyridine derivatives are key starting materials for a new generation of high-efficacy, low-toxicity agrochemicals, with many of the advanced intermediates being fluorine-containing pyridine products. agropages.com While specific, commercialized agrochemicals or pharmaceuticals directly derived from this compound are not prominently disclosed, the general importance of fluorinated pyridine intermediates suggests its potential as a valuable precursor. agropages.cominnospk.comgugupharm.comnbinno.comallfluoro.comagropages.com For example, other fluorinated pyridines serve as key intermediates for a range of pesticides. agropages.com The synthesis of trifluoromethylpyridines (TFMPs) and their derivatives, which are used in over 20 agrochemicals and several pharmaceutical products, often involves the fluorination of a corresponding chloromethylpyridine. technologypublisher.com This highlights the industrial relevance of synthetic routes involving fluorinated pyridine intermediates.

Development of Chemical Probes and Tags Utilizing Fluorinated Pyridines

The unique nuclear magnetic resonance (NMR) properties of the 19F nucleus, namely its high sensitivity and wide chemical shift range, make it an excellent probe for studying molecular structure, conformation, and interactions. nih.govresearchgate.netspectrabase.comrsc.orgnih.govyoutube.comnih.govbohrium.com Fluorinated pyridine derivatives are increasingly being utilized in the development of chemical probes and tags for 19F NMR spectroscopy and fluorescent imaging. mdpi.comnih.govresearchgate.netspectrabase.comrsc.orgnih.govyoutube.comnih.govnih.gov

Fluorinated tags can be incorporated into biomolecules, providing a background-free and environmentally sensitive reporter for structural and conformational changes. researchgate.netnih.gov For instance, 4-fluoro-2-pyridone has been shown to exhibit high sensitivity in 19F NMR studies, making it a promising candidate for the development of next-generation protein tags. nih.gov The chemical shift of the fluorine atom in these tags is highly sensitive to the local microenvironment, allowing for the detection of subtle changes in protein conformation and topology. nih.gov

In addition to NMR applications, fluorinated pyridine derivatives are also being developed as fluorescent probes for bioimaging. mdpi.comnih.gov For example, novel push-pull systems based on CF3-substituted pyridines have been designed for the visualization of lipid droplets in cells. mdpi.com These probes often exhibit aggregation-induced emission, making them suitable for robust and low-toxicity bioimaging applications. mdpi.com

| Probe/Tag Type | Fluorinated Pyridine Derivative | Application | Detection Method |

| 19F NMR Protein Tag | 4-Fluoro-2-pyridone | Studying protein conformation and interactions | 19F Nuclear Magnetic Resonance (NMR) |

| Fluorescent Bioimaging Probe | CF3-substituted pyridines | Visualization of lipid droplets in cells | Fluorescence Microscopy |

| Dual-Channel Fluorescent Sensor | Pyridine derivative | Detection of Hg2+ and Ag+ ions | UV-vis and Fluorescence Spectroscopy |

Ligands in Catalytic Systems for Organic Transformations

Transition metal complexes containing pyridine-based ligands are widely used as catalysts in a diverse range of organic transformations. wikipedia.orgsemanticscholar.orgnih.govnih.govresearchgate.net The electronic and steric properties of the pyridine ligand can be fine-tuned to modulate the activity and selectivity of the metal catalyst. The introduction of fluorine atoms into the pyridine ring can significantly alter its electronic properties, making fluorinated pyridines attractive ligands for catalysis. nih.gov

The electron-withdrawing nature of fluorine generally decreases the basicity of the pyridine nitrogen, which can influence the strength of the metal-ligand bond and, consequently, the catalytic activity of the complex. nih.govnih.gov While specific catalytic systems employing this compound as a ligand are not extensively reported, the principles of ligand design in coordination chemistry suggest its potential utility. For example, in gold-catalyzed reactions, the electron density of pyridine ligands has been shown to modulate the catalytic activity of Au(III) complexes. nih.govnih.gov An electron-poor pyridine ligand led to increased catalytic activity, likely due to weaker coordination to the metal center. nih.govnih.gov

Furthermore, fluorinated ligands can confer other advantageous properties to catalytic systems, such as increased thermal and oxidative stability. wikipedia.org The development of catalysts with fluorinated pyridine ligands is an active area of research, with potential applications in a variety of important organic reactions. nih.gov

Future Perspectives in 4 Fluoro 2 Isopropylpyridine Research

Innovations in Regio- and Stereoselective Synthesis

Future advancements in the synthesis of 4-fluoro-2-isopropylpyridine will likely focus on overcoming the inherent challenges of controlling regioselectivity in pyridine (B92270) functionalization. The presence of the C4-fluoro and C2-isopropyl groups presents a unique electronic and steric landscape. Direct C-H functionalization has emerged as a powerful, atom-economical strategy to forge new carbon-carbon and carbon-heteroatom bonds, minimizing the need for pre-functionalized starting materials. rsc.orgresearchgate.netbohrium.com

Innovations are anticipated in the development of transition-metal catalysts that can selectively activate specific C-H bonds. For this compound, the primary targets for functionalization would be the C3, C5, and C6 positions. The steric bulk of the isopropyl group at C2 may hinder reactions at the C3 position, potentially favoring functionalization at C5 or C6. Conversely, the nitrogen atom can act as an intrinsic directing group to favor ortho-functionalization at the C6 position. slideshare.net Research into catalyst and ligand design will be crucial to tune the selectivity between these sites.

Furthermore, achieving stereoselectivity, particularly in the functionalization of the isopropyl group or in reactions that create new chiral centers on the ring, represents a significant frontier. Asymmetric alkylation of 2-alkylpyridines has been demonstrated using organolithium aggregates with noncovalent chiral auxiliaries, offering a potential pathway to introduce chirality alpha to the pyridine ring. acs.orgorganic-chemistry.org Another promising avenue is the iridium-catalyzed enantioselective hydrogenation of pyridinium (B92312) salts, which could be adapted to create chiral piperidine derivatives from this compound precursors. rsc.org

Table 1: Comparison of Potential Regioselective C-H Functionalization Strategies

| Strategy | Target Position | Catalyst/Reagent Type | Expected Challenges/Opportunities |

| Directed C-H Functionalization | C6 | Transition Metals (Pd, Rh, Ru) | Proximity to nitrogen atom facilitates reaction; potential for high selectivity. |

| Non-Directed C-H Functionalization | C3, C5 | Transition Metals (Pd, Co) | Overcoming steric hindrance from the C2-isopropyl group for C3 functionalization; achieving selectivity between C3 and C5. |

| Minisci-type Radical Alkylation | C6 | Radical Initiators | Steric hindrance at C2 may favor C6 addition over C2. |

| N-Oxide Activation & Substitution | C6 | Activating Agents (e.g., Tf₂O) | Activation followed by nucleophilic attack can provide access to C6-functionalized products. slideshare.net |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique electronic profile of this compound, characterized by the strongly electron-withdrawing fluorine atom, opens avenues for novel chemical transformations. The C4-fluoro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Fluoropyridines are often more reactive in SNAr reactions than their chloro- or bromo- counterparts, allowing substitutions to occur under milder conditions. acs.org Future research will likely explore a broader range of nucleophiles (N-, O-, S-, and C-based) to displace the C4-fluoride, creating a diverse library of 4-substituted-2-isopropylpyridines. The steric hindrance of the adjacent isopropyl group is expected to have a minimal effect on nucleophilic attack at the C4 position.

Another key area of exploration is the use of this compound in transition metal-catalyzed cross-coupling reactions. While C-F bond activation is more challenging than C-Cl or C-Br activation, specialized catalyst systems, particularly those based on nickel and palladium with tailored ligands, are enabling such transformations. slideshare.net This would allow for the introduction of aryl, vinyl, or alkyl groups at the C4 position via Suzuki, Stille, or Negishi-type couplings.

The pyridinium ion derived from this compound also presents unique reactivity. N-alkylation would further enhance the electrophilicity of the ring, potentially enabling dearomatization reactions through nucleophilic addition at the C2 or C6 positions. The interplay between the C4-fluoro substituent and the steric bulk at C2 will be critical in determining the regiochemical outcome of such additions.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound and its derivatives. beilstein-journals.org Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for managing exothermic reactions or handling hazardous reagents. The improved safety and scalability make flow chemistry an attractive platform for industrial production. organic-chemistry.org

Classic pyridine syntheses, such as the Bohlmann–Rahtz and Hantzsch reactions, have been successfully adapted to continuous flow systems, often incorporating microwave heating to accelerate reaction rates and improve yields. researchgate.netacs.org Such a strategy could be envisioned for the de novo synthesis of the this compound core, allowing for a streamlined process from simple precursors without the isolation of intermediates. acs.org For instance, a multi-step batch process for a pyridine-containing pharmaceutical was converted into a single continuous step using flow reactors, increasing the yield from 58% to 92% and projecting a 75% reduction in production costs. organic-chemistry.org

Furthermore, automated synthesis platforms can be integrated with flow reactors for high-throughput screening of reaction conditions and the rapid generation of compound libraries based on the this compound scaffold. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. Automated workflows can accelerate the discovery of new derivatives with optimized biological properties.

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage in Flow Chemistry | Impact on Synthesis |

| Heat Transfer | High surface-area-to-volume ratio allows for rapid heating and cooling. | Improved control over exothermic reactions, enhanced safety, and access to reaction conditions not feasible in batch. |

| Mixing | Efficient and rapid mixing of reagents. | Increased reaction rates, improved yields, and better product consistency. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Safer handling of fluorinating agents or organometallic compounds. |

| Scalability | Production is scaled by extending reaction time rather than increasing reactor size. | Seamless transition from laboratory-scale optimization to industrial-scale production. |

| Automation | Easily integrated with automated pumps, valves, and analytical tools. | Enables high-throughput experimentation and library synthesis for drug discovery. |

Advancements in Sustainable and Atom-Economical Methodologies

Future research will increasingly prioritize the development of sustainable and atom-economical methods for synthesizing this compound. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

As mentioned previously, C-H functionalization is a cornerstone of atom-economical synthesis because it avoids the use of pre-functionalized substrates, thereby reducing the number of synthetic steps and the generation of stoichiometric waste. rsc.orgresearchgate.net Strategies that utilize catalytic amounts of reagents are inherently more sustainable than those requiring stoichiometric activators or directing groups.

Photocatalysis using visible light is another rapidly advancing field that aligns with green chemistry principles. acs.org Light can be used to generate reactive radical intermediates under mild conditions, enabling novel transformations for the synthesis of fluorinated heterocycles without the need for high temperatures or harsh reagents. acs.orgresearchgate.net This approach could be applied to introduce fluorinated moieties or to functionalize the this compound core.

Biocatalysis represents a paradigm shift towards environmentally benign synthesis. The use of enzymes or whole-cell systems can facilitate highly selective transformations under mild, aqueous conditions. rsc.org For example, a one-pot biocatalytic process has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells, offering a more sustainable route than traditional multi-step organic syntheses. rsc.org Exploring enzymatic pathways for the synthesis or modification of this compound is a promising long-term research goal.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-2-isopropylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For fluorinated analogs like this compound, a fluorination step using potassium fluoride (KF) or Selectfluor® under anhydrous conditions is critical. For example, demonstrates the use of NaH and bromofluoroethane in THF to introduce fluorine into pyridine scaffolds, achieving yields of ~30-60%. Optimization requires monitoring reaction temperature (e.g., 0°C to room temperature), solvent polarity, and stoichiometry of reagents. Thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking intermediate formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- 1H/19F NMR : Fluorine chemical shifts typically appear between -110 to -130 ppm in 19F NMR. For this compound, the fluorine atom at position 4 will show a singlet due to lack of neighboring protons. Isopropyl groups exhibit characteristic doublets (CH(CH3)2) in 1H NMR .

- X-ray crystallography : highlights the use of single-crystal X-ray diffraction to resolve bond angles and confirm substitution patterns in fluorinated pyrimidines, a method applicable to pyridines .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in catalysis or drug design?

- Methodological Answer : Fluorine’s electronegativity alters electron density, affecting π-π stacking and hydrogen bonding. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict binding affinities. For instance, in , fluorophenyl groups in kinase inhibitors enhance target selectivity by modulating hydrophobic interactions. Experimental validation via structure-activity relationship (SAR) studies, using analogs with varying fluorine positions, is recommended .

Q. What strategies resolve contradictions in reported toxicity or stability data for fluorinated pyridines?

- Methodological Answer : Discrepancies often arise from impurities or varying experimental conditions. Researchers should:

- Purify compounds rigorously : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to eliminate byproducts.